![molecular formula C10H10BrNO B1290140 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 3951-89-1](/img/structure/B1290140.png)
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
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Description
The compound 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a brominated heterocyclic compound that is structurally related to various benzodiazepines and benztriazepines. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis. The related compounds have been synthesized and analyzed using different techniques such as X-ray crystallography, IR spectroscopy, and have been modified by substituting different alkyl groups or forming complexes with metals like copper(II) .
Synthesis Analysis
The synthesis of related benzodiazepine compounds involves the treatment of precursor molecules with different reagents to introduce various substituents. For instance, the treatment of a hydroxy benzodiazepine with methyl or hexyl tosylate resulted in the formation of methyl and hexyl-substituted benzodiazepines . Another method involved the thermolysis of a semicarbazone derivative to obtain a benztriazepine compound . Additionally, the reaction of an enantiomerically pure benzodiazepine with CuCl2 in ethanol and dichloromethane led to the formation of a copper(II) complex .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using X-ray crystallography. The crystallographic studies revealed that the central benzodiazepine ring can adopt a characteristic boat conformation. The presence of different substituents and the formation of metal complexes can lead to variations in the molecular conformation and the overall crystal packing. For example, the introduction of a hexyl group resulted in a significant change in the conformation of the central molecular fragment . The copper(II) complex displayed a slightly distorted trigonal bipyramid coordination geometry .
Chemical Reactions Analysis
The chemical behavior of these compounds under different conditions has been studied. The formation of the copper(II) complex indicated that the benzodiazepine ligand can coordinate to metal ions through azometine nitrogen atoms and lactam oxygen, leading to the formation of an infinite chain of complex molecules in the crystal . The nature of intermolecular interactions, such as hydrogen bonding and halogen bonding, has also been analyzed and found to influence the assembly mode in the crystal .
Physical and Chemical Properties Analysis
The physical properties, such as the unit cell dimensions and space group of a related compound, 7-bromo-2,3-dihydro-1,4-benzoxazepin-5(4H)-one, have been determined through X-ray structural studies. The crystals were described as pale yellow elongated plates with a monoclinic unit cell . The nature of hydrogen bonds in both solution and crystalline states has been determined using IR spectroscopy and X-ray crystallography, which is crucial for understanding the compound's solubility and stability .
Mechanism of Action
Target of Action
Similar compounds have been used in the design and synthesis of host materials for organic light-emitting diodes (oleds) .
Mode of Action
In the context of OLEDs, these types of compounds can interact with other molecules to affect their photophysical properties .
Result of Action
In the context of OLEDs, compounds with similar structures have demonstrated high triplet energy levels and suitable frontier molecular orbital energy levels .
Action Environment
Similar compounds have shown excellent thermal stability, which could be an important factor in certain environments .
properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydro-1-benzazepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFKOJPBXZKSAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Br)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624880 |
Source
|
Record name | 7-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | |
CAS RN |
3951-89-1 |
Source
|
Record name | 7-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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